molecular formula C15H13NO4 B3822017 2-(2-METHOXYBENZAMIDO)BENZOIC ACID

2-(2-METHOXYBENZAMIDO)BENZOIC ACID

Cat. No.: B3822017
M. Wt: 271.27 g/mol
InChI Key: FTKXSVLHNHGZAX-UHFFFAOYSA-N
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Description

2-(2-Methoxybenzamido)benzoic acid (CAS 92553-91-8) is a benzoic acid derivative with a molecular formula of C15H13NO4 and a molecular weight of 271.27 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both amide and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of potential therapeutic agents, as similar methoxybenzamido-benzoic acid structures are frequently employed in patented processes for novel pharmaceutical compounds . As a specialized building block, it is strictly for use in laboratory research and development settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-9-5-3-7-11(13)14(17)16-12-8-4-2-6-10(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKXSVLHNHGZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Methoxybenzamido)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with an amine derivative. One common method includes using triethylamine as a base and tetrahydrofuran as a solvent. The reaction conditions are carefully controlled to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(2-Methoxybenzamido)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Methoxybenzamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxybenzamido)benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Findings Reference
2-(2-Methoxybenzamido)benzoic acid -NHCOC₆H₃(2-OCH₃) 285.28 High hydrogen-bonding propensity; planar geometry
2-(4-Methoxybenzoyl)benzoic acid -COC₆H₃(4-OCH₃) 270.24 Lower ΔGbinding (-7.2 kcal/mol) in receptor interactions
2-(2-Ethoxy-2-oxoacetamido)benzoic acid -NHCOCOOCH₂CH₃ 237.21 Triclinic crystal system (P1); O–H⋯O and C–H⋯O hydrogen bonds
2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic acid -CH(OCH₃)(CONHCH₃) 253.26 Enhanced metabolic stability due to methylamino group
2-Amino-3-methylbenzoic acid -NH₂, -CH₃ 151.16 Higher aqueous solubility (polar amino group)
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid -COC₆H₂(4-N(CH₃)₂)(2-OH) 329.35 Dual hydrogen-bond donor (OH) and acceptor (N(CH₃)₂)

Hydrogen Bonding and Crystallinity

  • This compound : The methoxy group acts as a weak hydrogen-bond acceptor, while the carboxylic acid and amide groups form strong O–H⋯O and N–H⋯O interactions. This promotes layered crystal packing, similar to 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which adopts a triclinic lattice with chains along the [111] direction .
  • 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid: The hydroxy group enables stronger hydrogen bonding compared to methoxy derivatives, resulting in denser crystal networks .

Solubility and Metabolic Stability

  • Methoxy vs.
  • Metabolic Stability: Methylamino groups, as in 2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid, may confer resistance to enzymatic degradation compared to unsubstituted amides .

Biological Activity

2-(2-Methoxybenzamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO3. It features a benzoic acid moiety with a methoxybenzamide group, which enhances its solubility and reactivity. The presence of both an amide and a carboxylic acid functional group allows for diverse interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies have indicated that derivatives of this compound can inhibit cancer cell growth through various mechanisms, including modulation of polyamine metabolism and inhibition of specific protein interactions .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes related to cancer progression, such as FUBP1, which plays a role in regulating c-Myc expression .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Molecular Targets : The compound likely interacts with specific proteins or enzymes, altering their activity. For instance, it may inhibit FUBP1–FUSE interactions, leading to decreased c-Myc expression and increased p21 levels .
  • Influencing Biochemical Pathways : By modulating pathways involved in cell growth and apoptosis, the compound can potentially reduce tumor growth and enhance the efficacy of existing therapies.

Case Studies

  • Pancreatic Cancer Cell Studies : In vitro studies demonstrated that anthranilic acid derivatives, including this compound, inhibited the growth of pancreatic cancer cells when combined with DFMO (difluoromethylornithine), showcasing its potential as an adjunctive therapy .
  • Antimicrobial Testing : Various metal complexes derived from similar structures were tested against pathogenic bacteria such as Staphylococcus and Klebsiella spp., revealing promising antimicrobial properties .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Aminobenzoic AcidContains an amino groupKnown for its role in dye synthesis
Salicylic AcidHydroxy group on benzene ringExhibits anti-inflammatory properties
BenzamideSimple amide structureServes as a precursor for various drugs

The methoxy substitution pattern in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methoxybenzamido)benzoic acid, and how can purity be validated?

The synthesis typically involves coupling 2-methoxybenzoyl chloride with 2-aminobenzoic acid under basic conditions. A conventional method includes refluxing reactants in methanol with catalytic acetic acid, followed by recrystallization (e.g., ethanol) to achieve high yields (~96%) . Purity validation requires complementary techniques:

  • HPLC for assessing organic impurities.
  • LC-MS (e.g., Creative Proteomics’ platform) to confirm molecular weight and detect byproducts .
  • Elemental analysis to verify stoichiometry.

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystals (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, and c = 12.719 Å were resolved using MoKα radiation (λ = 0.71073 Å) . The planar geometry and intermolecular hydrogen bonds (O–H⋯O, C–H⋯O) stabilize the crystal lattice, guiding supramolecular design .

Q. What hydrogen-bonding patterns dominate in this compound, and how do they influence crystal packing?

Graph set analysis reveals chains parallel to the [111] direction, driven by O–H⋯O (carboxylic acid to carbonyl) and weaker C–H⋯O interactions . These motifs align with Etter’s rules, where strong donors (e.g., –COOH) prioritize bonding with strong acceptors (e.g., carbonyl), enabling predictable crystal engineering .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reactivity?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in modeling thermochemical properties, such as bond dissociation energies or charge distribution. For instance, Becke’s 1993 functional achieved <3 kcal/mol error in atomization energies, making it suitable for predicting reaction pathways or tautomeric stability . Basis sets like 6-311++G(d,p) are recommended for optimizing geometry and calculating electrostatic potentials.

Q. What experimental strategies link structural features to biological activity (e.g., enzyme inhibition)?

  • Molecular docking : Compare binding affinities of the methoxy and benzamido groups with target proteins (e.g., cyclooxygenase for anti-inflammatory studies).
  • SAR studies : Synthesize analogs (e.g., varying methoxy position) and assay activity. For example, methyl or nitro substituents on the benzamido ring alter hydrophobicity and electronic effects, impacting bioactivity .
  • Pharmacokinetic profiling : Use LC-MS to monitor metabolic stability and metabolite identification .

Q. How can contradictions in crystallographic and computational data be reconciled?

Discrepancies between experimental (SC-XRD) bond lengths and DFT-optimized geometries may arise from crystal packing forces vs. gas-phase calculations. Strategies include:

  • Periodic DFT : Simulate the crystal environment to account for lattice interactions.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer) to validate packing models .

Q. What mechanistic insights exist for its participation in azo dye synthesis?

The carboxylic acid group can act as a directing group in electrophilic substitution. For example, diazotization of aniline derivatives followed by coupling with the benzoic acid scaffold yields azo dyes. Reaction monitoring via in situ FTIR or NMR tracks intermediate formation (e.g., diazonium salts) .

Methodological Tables

Table 1. Key Crystallographic Data for this compound

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell volume556.1 ų
Hydrogen bondsO–H⋯O, C–H⋯O
CCDC reference2000864

Table 2. Recommended Computational Settings for DFT Studies

FunctionalBasis SetApplication
B3LYP6-311++G(d,p)Geometry optimization, ESP maps
M06-2Xdef2-TZVPReaction barrier calculation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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